吲哚,3-(3-二甲氨基丙酰基)-

描述

Indole derivatives are crucial in a wide array of biologically active natural and synthetic compounds. Research on the synthesis and functionalization of indoles, including "Indole, 3-(3-dimethylaminopropionyl)-", has been ongoing for over a century. Palladium-catalyzed reactions have become a significant method for synthesizing indoles due to their functional group tolerance and efficiency (Cacchi & Fabrizi, 2005).

Synthesis Analysis

The synthesis of "Indole, 3-(3-dimethylaminopropionyl)-" can involve multicomponent reactions, offering high yields without the need for chromatography. This method simplifies the assembly of 3-indolepropionic acids from commercially available materials (Adamo & Konda, 2007). Additionally, the Fisher indole synthesis is another pathway for producing various indole derivatives, including those with dimethylamino substituents (Fludzinski et al., 1986).

Molecular Structure Analysis

The molecular structure of "Indole, 3-(3-dimethylaminopropionyl)-" has been elucidated using X-ray diffraction, revealing its crystal structure and confirming the presence of hydrogen bonds that generate a three-dimensional network, which is crucial for understanding its reactivity and interaction with other molecules (Xing, 2010).

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, including prenylation, which introduces prenyl groups into the indole structure, significantly affecting their chemical properties and biological activity (Lindel et al., 2012). Moreover, oxidative reactions catalyzed by metals like copper can produce oxo-indoles, further diversifying the chemical properties of indole derivatives (Capdevielle & Maumy, 1993).

Physical Properties Analysis

The physical properties of "Indole, 3-(3-dimethylaminopropionyl)-" and related compounds are closely linked to their molecular structure. Crystallographic analysis provides insights into their stability, solubility, and melting points, essential for their practical application in various fields (Xing, 2010).

Chemical Properties Analysis

The chemical properties of "Indole, 3-(3-dimethylaminopropionyl)-" are influenced by its functional groups. Prenylation and other modifications can enhance its reactivity towards specific targets, offering pathways to novel compounds with significant biological activities (Lindel et al., 2012).

科学研究应用

新颖研究工具的开发

吲哚-3-乙酸是一种对植物至关重要的激素,也是人类、动物和微生物中的一种重要代谢物,已被改性以创造新的研究工具。5-和6-(2-氨基乙基)-衍生物的开发允许创建固定化和载体连接的吲哚-3-乙酸形式。这些衍生物可以与生化标签或生物相容性分子探针偶联,从而显着提高它们在科学研究中的实用性。这一进步促进了产生蛋白质偶联物以生成单克隆抗体,从而证明了吲哚衍生物在生物技术应用中的多功能性(Ilić et al., 2005)。

生物碱合成和异戊烯化

异戊烯化,即异戊烯基团添加到分子中,是对许多生物活性吲哚生物碱的关键修饰。这个过程增强了吲哚化合物的结构多样性和生物活性,在天然产物的合成中起着至关重要的作用。亲电和亲核异戊烯化等技术以及酶促方法已广泛应用于天然产物类似物的合成中。这些方法强调了吲哚异戊烯化在发现和开发新治疗剂中的重要性(Lindel et al., 2012)。

抗癌特性

吲哚化合物,特别是那些来自十字花科蔬菜的化合物,如吲哚-3-甲醇(I3C)及其二聚体产物3,3'二吲哚甲烷(DIM),表现出显着的抗癌特性。这些化合物与各种细胞信号通路相互作用,展示出一系列对它们的化学增敏活性至关重要的生物学效应。这种活性有助于降低对传统化疗药物的毒性和耐药性,为癌症治疗提供潜在的临床意义(Ahmad et al., 2010)。

绿色化学应用

费歇尔吲哚化过程是合成复杂吲哚衍生物的关键方法,已通过使用绿色化学取得进展。深共熔溶剂,如L-(+)-酒石酸和二甲基脲的混合物,已被用来促进在环境友好的条件下合成复杂的吲哚衍生物。这种方法不仅扩大了吲哚合成的范围,还突出了可持续实践在化学研究中的重要性(Kotha & Chakkapalli, 2017)。

抗氧化剂和自由基清除活性

吲哚已被确定为有效的抗氧化剂和自由基清除剂,特别是在ABTS测定中。这种活性归因于它们在生理pH值下非特异性反应和猝灭自由基的能力,表明它们的生物学意义。褪黑激素、血清素和色氨酸等化合物显示出很高的抗氧化能力,强调了吲哚在对抗氧化应激和相关疾病中潜在的健康益处(Herraiz & Galisteo, 2004)。

属性

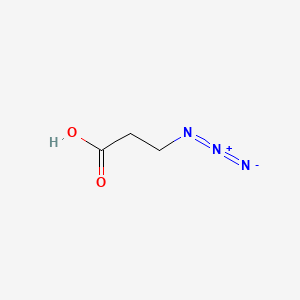

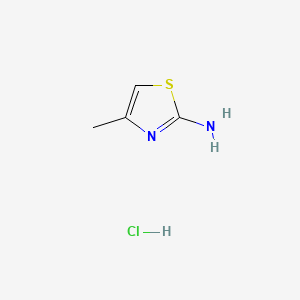

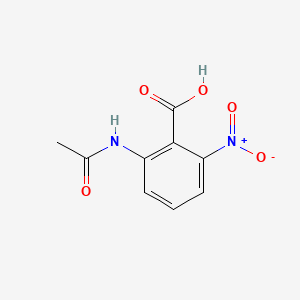

IUPAC Name |

3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-15(2)8-7-13(16)11-9-14-12-6-4-3-5-10(11)12/h3-6,9,14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHVNBMMXFLOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179667 | |

| Record name | Indole, 5-(dimethylamino)-3-(piperidinoacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indole, 3-(3-dimethylaminopropionyl)- | |

CAS RN |

24955-83-7 | |

| Record name | 3-(3-Dimethylaminopropionyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024955837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 3-(3-dimethylaminopropionyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 5-(dimethylamino)-3-(piperidinoacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-(DIMETHYLAMINO)PROPIONYL)INDOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(3-DIMETHYLAMINOPROPIONYL)INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6VTL2SY1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1265847.png)

![2-[4-(Carbamoylamino)phenyl]acetic acid](/img/structure/B1265856.png)